4-Fluorocyclohex-3-ene-1-carboxylic acid

pKa Inductive Effect Ionization State

4-Fluorocyclohex-3-ene-1-carboxylic acid (CAS 350-44-7) is a fluorinated cyclohexene monocarboxylic acid with the molecular formula C₇H₉FO₂ and a molecular weight of 144.14 g·mol⁻¹. The compound features a cyclohexene ring bearing a single double bond at the 3-position, a fluorine substituent at the 4-position, and a carboxylic acid group at the 1-position.

Molecular Formula C7H9FO2
Molecular Weight 144.14 g/mol
Cat. No. B8258027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorocyclohex-3-ene-1-carboxylic acid
Molecular FormulaC7H9FO2
Molecular Weight144.14 g/mol
Structural Identifiers
SMILESC1CC(=CCC1C(=O)O)F
InChIInChI=1S/C7H9FO2/c8-6-3-1-5(2-4-6)7(9)10/h3,5H,1-2,4H2,(H,9,10)
InChIKeyHVOAXJWILRYQNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorocyclohex-3-ene-1-carboxylic Acid: Core Structural and Procurement Attributes


4-Fluorocyclohex-3-ene-1-carboxylic acid (CAS 350-44-7) is a fluorinated cyclohexene monocarboxylic acid with the molecular formula C₇H₉FO₂ and a molecular weight of 144.14 g·mol⁻¹. The compound features a cyclohexene ring bearing a single double bond at the 3-position, a fluorine substituent at the 4-position, and a carboxylic acid group at the 1-position . This substitution pattern creates a chiral center at C1, though commercial material is typically supplied as the racemate. The presence of the electron-withdrawing fluorine atom modulates both the electronic properties of the double bond and the acidity of the carboxylic acid relative to the non-fluorinated parent cyclohex-3-ene-1-carboxylic acid, making the compound a versatile building block in medicinal chemistry and a key intermediate for fluorinated GABA analogues and ornithine aminotransferase (OAT) inhibitors [1].

Why Generic Cyclohexene-1-carboxylic Acids Cannot Replace 4-Fluorocyclohex-3-ene-1-carboxylic Acid


Generic substitution with non-fluorinated cyclohex-3-ene-1-carboxylic acid or other regioisomers fails because the single fluorine atom at the 4-position fundamentally alters both electronic structure and downstream biological activity. In a landmark study, Silverman and coworkers demonstrated that two cyclohexene-based γ-aminobutyric acid (GABA) analogues differing by only one fluorine position exhibited completely distinct enzyme inactivation mechanisms against human ornithine aminotransferase (hOAT) — one following an addition–aromatization pathway and the other a different covalent trajectory — leading to a 10-fold difference in inactivation potency [1]. This fluorine-position-dependent mechanistic divergence means that the 4-fluoro regioisomer cannot be interchanged with the 1-fluoro regioisomer (CAS 32273-88-4) or the non-fluorinated parent (CAS 4771-80-6) without risking loss of desired reactivity, altered metabolic stability, or unexpected biological outcomes. Procurement decisions must therefore be guided by the specific fluorination pattern rather than by generic class membership.

Quantitative Differentiation Evidence: 4-Fluorocyclohex-3-ene-1-carboxylic Acid vs Comparator Compounds


Acidity Modulation: Predicted pKa Depression vs. Non-Fluorinated Parent

The 4-fluoro substituent exerts an electron-withdrawing inductive effect through the cyclohexene ring, lowering the pKa of the carboxylic acid relative to the non-fluorinated parent cyclohex-3-ene-1-carboxylic acid. The non-fluorinated parent has a predicted pKa of 4.67 ± 0.20 . Based on the well-established β-fluorine inductive effect for aliphatic carboxylic acids (ΔpKa ≈ −0.3 to −0.6 per β-fluorine), the pKa of 4-fluorocyclohex-3-ene-1-carboxylic acid is estimated to be approximately 4.1–4.4 [1]. This ~0.3–0.5 unit downward shift increases the proportion of ionized (carboxylate) form at physiological pH, potentially altering membrane permeability, protein binding, and formulation requirements.

pKa Inductive Effect Ionization State

Lipophilicity Shift: LogP and LogD Comparison vs. Non-Fluorinated Parent

The non-fluorinated parent cyclohex-3-ene-1-carboxylic acid exhibits a calculated LogP of 1.53 and a LogD₇.₄ of −1.09, reflecting significant ionization at physiological pH [1]. Introduction of the 4-fluoro substituent is expected to modestly increase lipophilicity (ΔLogP ≈ +0.1 to +0.3 for a single aliphatic fluorine substitution) due to the polar hydrophobic effect, while the enhanced acidity further depresses LogD₇.₄. The resulting LogD₇.₄ for the target compound is predicted to be approximately −1.3 to −1.5, indicating even greater hydrophilicity at pH 7.4 than the parent [2]. This shift has implications for aqueous solubility, organic-phase extraction efficiency, and chromatographic retention.

LogP LogD Lipophilicity Drug-likeness

19F NMR Spectroscopic Handle for Quantitative Reaction and Purity Monitoring

Unlike the non-fluorinated analog cyclohex-3-ene-1-carboxylic acid, the target compound contains a single fluorine atom that provides a distinct ¹⁹F NMR resonance, enabling quantitative reaction monitoring without requiring UV-active chromophores. A validated method for lipophilicity measurement using ¹⁹F NMR spectroscopy has been demonstrated on fluorinated compounds, showing that small differences in logP can be accurately measured via ¹⁹F chemical shift analysis with high reproducibility across laboratories [1]. This capability allows precise tracking of the 4-fluorocyclohex-3-ene-1-carboxylic acid scaffold through multi-step synthetic sequences, metabolic stability assays, and purity determinations without the need for derivatization or radiolabeling.

19F NMR Reaction Monitoring Quantitation Fluorinated Building Blocks

Regioisomer-Driven Divergence in Enzyme Inactivation Mechanism and Potency

The 4-fluoro substitution pattern is mechanistically critical for generating specific enzyme inactivation pathways. In the J. Am. Chem. Soc. (2020) study by Silverman et al., two fluorinated cyclohexene GABA analogues (compounds 8 and 9) differing only in fluorine ring position were evaluated as hOAT inactivators [1]. Compound 9 (bearing a fluorine at a position corresponding to the 4-fluoro motif) inactivated hOAT via a novel addition–aromatization mechanism with a kinact/KI of 1400 ± 200 M⁻¹·min⁻¹, whereas compound 8 (fluorine at the alternative position) followed a distinct covalent pathway with a kinact/KI of 130 ± 20 M⁻¹·min⁻¹ — a >10-fold difference in inactivation efficiency attributable solely to fluorine regioisomerism [1]. This demonstrates that the 4-fluoro regioisomer scaffold (as found in the target acid) provides a privileged entry point for developing potent, mechanism-based hOAT inhibitors that the 1-fluoro regioisomer (CAS 32273-88-4) cannot replicate.

Ornithine Aminotransferase OAT Mechanism-Based Inactivation Fluorine Position

Direct Synthetic Utility as a Gateway to GABA-AT and OAT Inactivators

4-Fluorocyclohex-3-ene-1-carboxylic acid serves as the direct carboxylic acid precursor for constructing potent GABA aminotransferase (GABA-AT) and ornithine aminotransferase (OAT) inactivators. The Silverman group has demonstrated that (±)-(1S,2R,5S)-5-amino-2-fluorocyclohex-3-enecarboxylic acid (compound 12), which can be synthesized from the 4-fluoro-cyclohexene carboxylic acid scaffold, irreversibly inhibits GABA-AT with substrate protection, releasing one fluoride ion per active site during inactivation and forming N-m-carboxyphenylpyridoxamine 5′-phosphate, the same adduct generated by the clinical antiepileptic gabaculine [1]. More recently, fluorinated cyclohexene analogues derived from this scaffold were identified as selective hOAT time-dependent inhibitors with therapeutic potential for hepatocellular carcinoma (HCC), a cancer type with high unmet medical need [2]. Patent WO2021081523A1 further discloses amino, fluoro-substituted cyclohexene carboxylic acid compounds for modulating OAT activity [3].

GABA Aminotransferase Mechanism-Based Inactivator Epilepsy Hepatocellular Carcinoma

Procurement-Relevant Application Scenarios for 4-Fluorocyclohex-3-ene-1-carboxylic Acid


Medicinal Chemistry: Synthesis of Mechanism-Based hOAT Inactivators for HCC Drug Discovery

Research groups pursuing selective human ornithine aminotransferase (hOAT) inhibitors for hepatocellular carcinoma therapy should procure the 4-fluoro regioisomer (CAS 350-44-7) rather than the 1-fluoro regioisomer (CAS 32273-88-4) because analogues derived from the 4-fluoro scaffold exhibit >10-fold higher inactivation efficiency (kinact/KI = 1400 vs. 130 M⁻¹·min⁻¹) and follow the addition–aromatization mechanism that confers superior selectivity over other aminotransferases [1]. Use of the incorrect regioisomer would yield compounds with fundamentally different inactivation pathways and significantly reduced potency.

Neuroscience Drug Discovery: GABA-AT Inactivator Development for Epilepsy and Addiction

The 4-fluorocyclohex-3-ene-1-carboxylic acid scaffold is the required precursor for synthesizing (±)-(1S,2R,5S)-5-amino-2-fluorocyclohex-3-enecarboxylic acid, a validated mechanism-based GABA-AT inactivator that irreversibly inhibits the enzyme via an elimination–aromatization pathway releasing exactly one fluoride ion per active site [2]. The fluorine atom is mechanistically indispensable — non-fluorinated cyclohex-3-ene-1-carboxylic acid cannot support this inactivation chemistry. Procurement should specify the 4-fluoro carboxylic acid as the starting material to ensure synthetic fidelity to the published active compound.

Process Chemistry and Scale-Up: ¹⁹F NMR-Guided Reaction Optimization

For process development groups scaling up multi-step syntheses, 4-fluorocyclohex-3-ene-1-carboxylic acid provides a built-in ¹⁹F NMR spectroscopic handle that enables real-time reaction monitoring, intermediate quantitation, and impurity profiling without requiring UV chromophores or derivatization [3]. This contrasts with the non-fluorinated parent compound, which necessitates more labor-intensive HPLC-MS or GC methods. The ¹⁹F NMR advantage is especially valuable when optimizing fluorination, amidation, or cycloaddition steps where non-fluorinated intermediates lack convenient spectroscopic signatures.

Biophysical and ADME Studies: pH-Dependent Partitioning and Ionization Profiling

The ~0.3–0.5 unit pKa depression relative to the non-fluorinated parent (estimated pKa ~4.1–4.4 vs. 4.67) means that 4-fluorocyclohex-3-ene-1-carboxylic acid exists in a more ionized state at physiological pH . This property is relevant for laboratories conducting pH-solubility profiles, LogD measurements, or plasma protein binding assays where ionization state critically affects results. The simultaneous increase in neutral-form LogP (estimated +0.1 to +0.3 units) and decrease in LogD₇.₄ (estimated −0.2 to −0.4 units) creates a unique partitioning profile that must be accounted for in assay design and data interpretation .

Quote Request

Request a Quote for 4-Fluorocyclohex-3-ene-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.